2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Description
2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a pyridin-4-yl moiety at position 3, and an acetonitrile group at position 1. Its structural complexity and functional groups make it a candidate for exploring biological activity, particularly in kinase inhibition or medicinal chemistry applications.
Properties
IUPAC Name |
2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-3-6-15-10(12)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWHDBVBALOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways.
Biological Activity
2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula for this compound is C11H10N6, with a molecular weight of 216.24 g/mol. Its structure includes a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities.
Research indicates that compounds containing pyrazole and pyridine rings often interact with multiple biological targets, including enzymes and receptors involved in signaling pathways. The specific activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of pyrazolo[3,4-b]pyridines exhibited IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory potential .
- Anticancer Properties : The compound may exhibit antiproliferative effects against various cancer cell lines. Studies have shown that pyrazole derivatives can significantly inhibit cellular proliferation in HeLa and A375 human tumor cell lines .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of CDKs and other kinases involved in cancer progression. |
| Antiproliferative Effects | Significant reduction in cell viability in various cancer cell lines. |
| Neuroprotective Effects | Emerging evidence suggests potential roles in neuroprotection through modulation of signaling pathways. |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrazole derivatives, it was found that compounds similar to this compound exhibited potent inhibition against CDK2 and CDK9, with IC50 values ranging from 0.36 µM to 1.8 µM . These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Pain Modulation
Another research effort focused on the modulation of chronic pain pathways indicated that compounds with similar scaffolds demonstrated selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in pain sensitization . This suggests that the compound could also have applications in pain management.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Analogs
The following table summarizes critical differences between the target compound and its analogs:
Analysis of Substituent Effects
Amino Group (Target Compound)
This contrasts with the unsubstituted position in the isopropyl analog and the methoxyphenyl group in ’s compound .
Pyridin-4-yl vs. Other Aromatic Groups
The pyridin-4-yl moiety (target compound) provides a planar, electron-deficient aromatic system, favoring π-π stacking in enzyme active sites.
Azetidine and Sulfonyl Modifications ()
The azetidine ring and ethylsulfonyl group in ’s compound increase steric bulk and metabolic stability, likely enhancing JAK inhibitory activity compared to the simpler acetonitrile-pyrazole scaffold of the target compound .
Isopropyl Substituent ()
The isopropyl group in ’s compound introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the amino-substituted target compound .
Research Findings and Implications
Physicochemical and Pharmacokinetic Properties
- Solubility: The amino group in the target compound likely improves water solubility compared to the lipophilic isopropyl and trimethylsilyl-containing analogs .
- Metabolic Stability : Bulky substituents (e.g., azetidine in ) may slow hepatic metabolism, whereas the methoxyphenyl group () could undergo demethylation .
Preparation Methods
Synthesis via β-Ketonitrile and Pyridin-4-yl Hydrazine
- Starting materials : β-ketonitrile derivatives bearing an acetonitrile group and pyridin-4-yl hydrazine.
- Step 1: Hydrazone formation
The terminal nitrogen of the pyridin-4-yl hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. - Step 2: Cyclization to 5-aminopyrazole
The other nitrogen atom of the hydrazine attacks the nitrile carbon, inducing cyclization and formation of the 5-aminopyrazole ring. - Step 3: Isolation and purification
The product is isolated by filtration or extraction, followed by purification methods such as recrystallization or chromatography.
This method is supported by extensive literature on 5-aminopyrazole synthesis and has been successfully applied to similar compounds with pyridin-2-yl substituents, which are structurally analogous to the pyridin-4-yl derivative.
Alternative Synthetic Routes
One-Pot Synthesis Techniques
- One-pot methodologies have been developed to streamline the synthesis, combining multiple reaction steps without intermediate purification.
- For example, a one-pot sequence involving Knoevenagel condensation, Pinner reaction, and cyclization has been reported for related pyrazole derivatives.
- This approach improves atom economy and operational simplicity, yielding the target compound in good yields and purity.
Use of β-Bromo-α-(ethylsulfanyl)cinnamonitriles
- Another synthetic route involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles to sulfoxides, followed by treatment with hydrazine hydrate.
- This sequence affords 5-amino-3-aryl-1H-pyrazoles, which can be adapted for pyridin-4-yl derivatives by selecting appropriate starting materials.
Summary Table of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, and how can purity be optimized?
Methodological Answer:
- Synthesis: Utilize nucleophilic substitution or cross-coupling reactions involving pyridinyl and pyrazolyl precursors. For example, brominated pyrazole intermediates (e.g., 4-bromo-1H-pyrazole derivatives) can react with cyanoacetonitrile under palladium catalysis .
- Purification: Employ recrystallization (using acetonitrile/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Monitor purity via HPLC (≥95% threshold) .
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer:
- X-ray crystallography: Single-crystal analysis resolves the pyridinyl-pyrazole core geometry (e.g., bond angles and torsion angles) .
- Spectroscopy:
Q. What are the key physicochemical properties critical for experimental design?
Methodological Answer:
- Solubility: Highly polar due to the nitrile and amino groups; soluble in DMSO, DMF, and methanol.
- Stability: Store at -20°C under inert atmosphere to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms for synthesizing this compound?
Methodological Answer:
- DFT Studies: Calculate transition states and energy barriers for key steps (e.g., pyrazole ring closure or nitrile group incorporation). Compare with experimental kinetic data to validate mechanisms .
- Example: Optimize geometries using B3LYP/6-31G(d) and analyze frontier molecular orbitals to predict regioselectivity in pyrazole functionalization .
Q. What pharmacological targets are associated with this compound, and how are binding affinities assessed?
Methodological Answer:
- Target Identification: Screen against kinase assays (e.g., JAK1/JAK2) due to structural similarity to Baricitinib impurities and Itacitinib (JAK inhibitors) .
- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure K values. Co-crystallize with JAK2 to map interactions (e.g., hydrogen bonds with pyridinyl nitrogen) .
Q. How are crystallographic data analyzed to resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Q. What advanced analytical techniques are used to quantify trace impurities in this compound?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Modifications: Introduce substituents at the pyridinyl (e.g., fluoro, methyl) or pyrazole (e.g., bromo, amino) positions.
- Activity Testing: Compare IC values in kinase inhibition assays. For example, fluorination at pyridinyl enhances JAK1 selectivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis due to acetonitrile’s volatility and toxicity .
Data Contradictions and Resolution
- Synthetic Yield Variability: Discrepancies in reported yields (40–75%) may arise from moisture-sensitive intermediates. Standardize anhydrous conditions and catalyst loading .
- Biological Activity Conflicts: Differences in JAK inhibition potency (e.g., IC values) could reflect assay conditions (ATP concentration, pH). Use uniform protocols (e.g., 1 mM ATP, pH 7.4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
